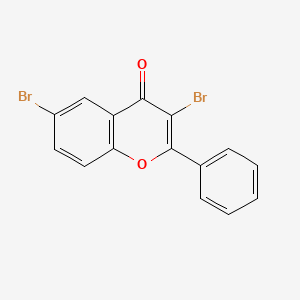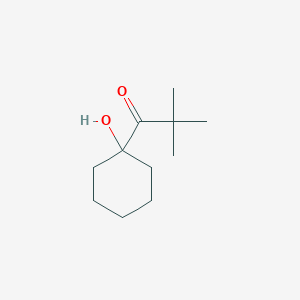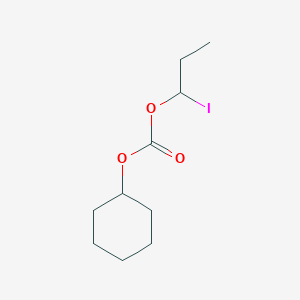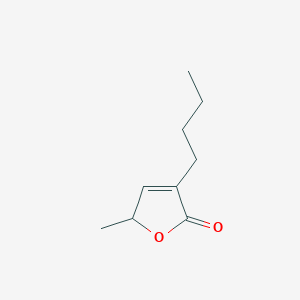![molecular formula C19H24O2 B14331997 4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol CAS No. 110241-13-9](/img/structure/B14331997.png)
4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol involves several steps. One common method includes the alkylation of 2-methoxy-4-propylphenol with a suitable alkylating agent under controlled conditions . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways .
Comparison with Similar Compounds
4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol can be compared with other similar compounds such as:
2-Methoxy-4-propylphenol: Known for its use in flavor and fragrance industries.
Eugenol dihydro: Used in the synthesis of various organic compounds.
Guaiacol, 4-propyl-: Studied for its potential biological activities.
These compounds share similar structural features but differ in their specific applications and chemical properties.
Properties
CAS No. |
110241-13-9 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[2-(2-methoxy-5-propylphenyl)propyl]phenol |
InChI |
InChI=1S/C19H24O2/c1-4-5-15-8-11-19(21-3)18(13-15)14(2)12-16-6-9-17(20)10-7-16/h6-11,13-14,20H,4-5,12H2,1-3H3 |
InChI Key |
RDPHRYDOTBTCBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)C(C)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)

![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)


![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
